Trichloro(3-methylphenyl)silane

Description

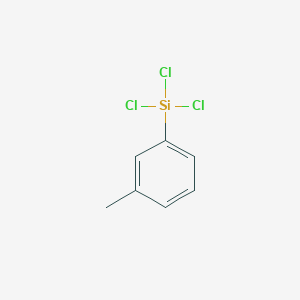

Trichloro(3-methylphenyl)silane (C₇H₇Cl₃Si) is an organosilicon compound featuring a silicon atom bonded to three chlorine atoms and a 3-methylphenyl group. This compound is characterized by its hybrid aromatic-alkyl substituent, which imparts distinct steric and electronic properties. Organosilanes like this compound are pivotal in surface modification, polymer synthesis, and as intermediates in organic chemistry due to their reactive Si-Cl bonds .

Properties

CAS No. |

13688-75-0 |

|---|---|

Molecular Formula |

C7H7Cl3Si |

Molecular Weight |

225.6 g/mol |

IUPAC Name |

trichloro-(3-methylphenyl)silane |

InChI |

InChI=1S/C7H7Cl3Si/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 |

InChI Key |

ZVTYRRCQYLUFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(3-methylphenyl)silane can be synthesized through the direct chlorination of 3-methylphenylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorosilane derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactors and continuous flow systems to maximize yield and efficiency. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

Alcoholysis: The compound reacts with alcohols to form alkoxysilanes and hydrochloric acid.

Reduction: Reduction reactions with alkali metals can produce highly crosslinked materials.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Alcoholysis: Alcohols such as methanol or ethanol are used, often in the presence of a catalyst.

Reduction: Alkali metals like sodium or potassium are used under an inert atmosphere to prevent unwanted side reactions.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Alcoholysis: Alkoxysilanes and hydrochloric acid.

Reduction: Crosslinked silicon-based materials.

Scientific Research Applications

Trichloro(3-methylphenyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and siloxane polymers.

Biology: The compound is utilized in the modification of surfaces for biological assays and the development of biosensors.

Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong chemical bonds with various substrates.

Mechanism of Action

The reactivity of trichloro(3-methylphenyl)silane is primarily due to the presence of the trichlorosilane group, which can undergo various chemical transformations. The compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include the formation of siloxane bonds and the generation of hydrochloric acid as a byproduct.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares trichloro(3-methylphenyl)silane with structurally related organosilanes, highlighting key differences in substituents, molecular properties, and applications:

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Unique Features | |

|---|---|---|---|---|---|---|---|

| This compound | C₇H₇Cl₃Si | 3-methylphenyl | ~227.57 (calculated) | Estimated ~150-180 | Polymers, coatings, intermediates | Methyl enhances solubility & moderate steric hindrance | |

| Trichloro(phenyl)silane | C₆H₅Cl₃Si | Phenyl | 211.54 | ~201 (literature) | Silicone polymers, surface mod. | Basic aromatic trichlorosilane | |

| Trichloro(3-phenylpropyl)silane | C₉H₁₁Cl₃Si | 3-phenylpropyl | 253.62 | 126 | Coupling agents, sealants | Propyl chain increases flexibility | |

| Trichloro[4-(perfluorooctyl)phenyl]silane | C₁₄H₇Cl₃F₁₇Si | Perfluorooctylphenyl | ~683.5 | N/A | Hydrophobic coatings | Extreme hydrophobicity, chemical resistance |

Key Comparison Parameters

Substituent Effects on Reactivity

- Electron Withdrawing vs. Donating Groups: Fluorinated substituents (e.g., in trichloro[4-(perfluorooctyl)phenyl]silane) enhance Si-Cl bond reactivity due to their electron-withdrawing nature, accelerating hydrolysis and nucleophilic substitution .

- Steric Hindrance : The 3-methylphenyl group introduces moderate steric hindrance compared to bulkier substituents like 3-phenylpropyl or perfluorooctylphenyl. This balance allows for controlled reactivity in crosslinking reactions and surface modifications .

Physical Properties

- Boiling Points : Trichloro(phenyl)silane, with a simpler phenyl group, has a higher boiling point (~201°C) than this compound (estimated 150–180°C), reflecting the latter’s lower molecular weight and reduced aromaticity. Propyl-substituted analogs (e.g., trichloro(3-phenylpropyl)silane) exhibit lower boiling points (~126°C) due to increased alkyl chain flexibility .

Research Findings and Mechanistic Insights

- Hydrolysis Kinetics : Studies on trichloro(3-phenylpropyl)silane reveal that alkyl-aryl substituents slow hydrolysis compared to purely aromatic analogs, suggesting this compound may exhibit intermediate reactivity .

- Synthetic Utility : The methyl group’s meta position minimizes steric clashes during nucleophilic substitution, enabling efficient synthesis of functionalized siloxanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.